2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one
Description
Properties
IUPAC Name |
2-benzyl-3,4,6,7,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-6-7-17-9-8-16(12-14(17)10-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQKAICVAFVKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(CC2CC1=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes and Protocols for Radioligand Binding Assays with 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one
Introduction: Unveiling the Binding Profile of a Novel Pyrido[1,2-a]pyrazine Derivative
The octahydro-pyrido[1,2-a]pyrazine scaffold is a key pharmacophore in the development of centrally active agents, with derivatives showing affinity for receptors such as the mu-opioid and sigma receptors.[1][2] 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one represents a novel compound within this chemical class, and determining its precise molecular target is a critical step in its pharmacological characterization. Radioligand binding assays are a fundamental tool in this process, providing a quantitative measure of the affinity of a test compound for a specific receptor.[3] This document provides a detailed protocol for characterizing the binding of this compound to the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a variety of neurological and psychiatric conditions.[4][5]
The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is involved in modulating various signaling pathways.[6][7] The sigma-2 receptor, recently identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cancer cells and is a biomarker for tumors.[8][9][10] This protocol will detail the necessary steps to determine the binding affinity (Ki) of this compound for both sigma receptor subtypes using competitive radioligand binding assays.
Principle of Competitive Radioligand Binding Assays
Competitive radioligand binding assays are based on the principle of competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand) for a finite number of receptors. By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
The fundamental steps of this assay involve:
-
Incubation: A fixed concentration of a high-affinity radioligand is incubated with a source of the target receptor (typically cell membranes) in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand.
-
Detection: The amount of radioactivity in the bound fraction is quantified.
-
Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki value.
Visualization of the Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | Custom Synthesis | N/A |
| [³H]-(+)-Pentazocine (for σ₁ assay) | PerkinElmer | NET1056 |
| [³H]-DTG (1,3-di-o-tolylguanidine) (for σ₂ assay) | PerkinElmer | NET937 |
| Haloperidol | Sigma-Aldrich | H1512 |
| (+)-Pentazocine | Sigma-Aldrich | P5395 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 |
| Glass fiber filters (GF/B) | Whatman | 1821-915 |
| Scintillation cocktail | PerkinElmer | 6013689 |
| 96-well plates | Corning | 3590 |
| Cell membranes expressing human σ₁ or σ₂ receptors | Commercially available or prepared in-house | N/A |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
Detailed Experimental Protocols
Part 1: Membrane Preparation
For this protocol, we will assume the use of commercially available cell membranes expressing the target receptors. If preparing membranes in-house from cell culture or tissue:
-
Harvest cells or tissue and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[11]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.[11]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration using a BCA assay.[12]
-
Aliquot and store the membranes at -80°C until use.
Part 2: Sigma-1 Receptor Binding Assay
This assay utilizes [³H]-(+)-pentazocine, a selective σ₁ receptor radioligand.[4][13]
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 10 mM to 10 pM).
-
Dilute the [³H]-(+)-pentazocine stock in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 2 nM, which is near its Kd).[13]
-
For determining non-specific binding, prepare a solution of a high concentration of an unlabeled σ₁ ligand, such as Haloperidol (10 µM final concentration).[14]
-
Thaw the human σ₁ receptor-expressing membranes on ice and dilute in assay buffer to the desired protein concentration (e.g., 50-100 µg protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer + 50 µL [³H]-(+)-pentazocine + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL Haloperidol (to a final concentration of 10 µM) + 50 µL [³H]-(+)-pentazocine + 100 µL membrane suspension.
-
Competition Binding: 50 µL of each concentration of this compound + 50 µL [³H]-(+)-pentazocine + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[14]
-
Filtration and Washing:
-
Pre-soak glass fiber filters in 0.5% polyethylenimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filters.[13]
-
Terminate the incubation by rapid filtration through the pre-soaked filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
Part 3: Sigma-2 Receptor Binding Assay
This assay utilizes [³H]-DTG, a non-selective sigma receptor ligand, in the presence of an unlabeled compound to mask the σ₁ receptors.[4]
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound as described for the σ₁ assay.
-
Dilute the [³H]-DTG stock in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 4 nM).
-
Prepare a solution of (+)-pentazocine (1 µM final concentration) in assay buffer to mask the σ₁ receptors.
-
For determining non-specific binding, prepare a solution of a high concentration of an unlabeled sigma ligand, such as Haloperidol (10 µM final concentration).[15]
-
Thaw the human σ₂ receptor-expressing membranes on ice and dilute in assay buffer to the desired protein concentration (e.g., 100-200 µg protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 25 µL assay buffer + 25 µL (+)-pentazocine + 50 µL [³H]-DTG + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 25 µL Haloperidol (to a final concentration of 10 µM) + 25 µL (+)-pentazocine + 50 µL [³H]-DTG + 100 µL membrane suspension.
-
Competition Binding: 25 µL of each concentration of this compound + 25 µL (+)-pentazocine + 50 µL [³H]-DTG + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[15]
-
Filtration, Washing, and Counting: Follow steps 4 and 5 as described in the σ₁ receptor binding assay protocol.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.[16]
-
Generate a Competition Curve: Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate the Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[17][18]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualization of Competitive Binding
Caption: Principle of competitive radioligand binding.
Expected Results and Interpretation
The outcome of these assays will be the Ki values of this compound for the σ₁ and σ₂ receptors.
| Parameter | Sigma-1 Receptor | Sigma-2 Receptor |
| Ki (nM) | To be determined | To be determined |
| Selectivity | \multicolumn{2}{c | }{Ki (σ₂) / Ki (σ₁)} |
A low Ki value (typically in the nanomolar or sub-nanomolar range) indicates high binding affinity. By comparing the Ki values for the two receptor subtypes, the selectivity of the compound can be determined. For example, a selectivity ratio significantly greater than 1 indicates selectivity for the σ₁ receptor, while a ratio significantly less than 1 indicates selectivity for the σ₂ receptor.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Non-Specific Binding | Radioligand sticking to filters or plate; Insufficient washing; Radioligand concentration too high. | Increase PEI concentration or soaking time for filters; Increase the number of wash steps; Optimize radioligand concentration.[16] |
| Low Specific Binding Signal | Insufficient receptor concentration; Inactive receptor preparation; Incorrect buffer conditions. | Increase the amount of membrane protein per well; Use a fresh batch of membranes; Verify buffer pH and composition. |
| Poor Curve Fit | Inappropriate concentration range of test compound; Compound insolubility at high concentrations. | Widen or narrow the concentration range of the test compound; Check the solubility of the compound in the assay buffer. |
Conclusion
This detailed protocol provides a robust framework for the pharmacological characterization of this compound at the sigma-1 and sigma-2 receptors. By meticulously following these steps, researchers can obtain reliable and reproducible data on the binding affinity and selectivity of this novel compound, which is essential for its further development as a potential therapeutic agent or research tool.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
Limbird, L. E. (1996). Radioligand binding methods for membrane preparations and intact cells. PubMed. Retrieved from [Link]
-
MajidAli2020. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Filter binding assay. Retrieved from [Link]
-
GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Ren, J., et al. (2020). Current development of sigma-2 receptor radioligands as potential tumor imaging agents. Journal of Medicinal Chemistry, 63(19), 10794-10811. Retrieved from [Link]
-
Wang, L., et al. (2021). Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). European Journal of Medicinal Chemistry, 213, 113175. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. Retrieved from [Link]
-
Wikipedia. (n.d.). Sigma-2 receptor. Retrieved from [Link]
-
Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), 1133-1136. Retrieved from [Link]
- Google Patents. (n.d.). US20210024546A1 - Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors.
-
Taylor & Francis Online. (2025). Sigma-1 Receptors & Disease (S1RaD) 2025. Retrieved from [Link]
-
Read Lab. (n.d.). Filter Binding Assay. Retrieved from [Link]
-
Hart, H. E., & Greenwald, E. B. (1979). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Molecular Immunology, 16(4), 265-267. Retrieved from [Link]
-
Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445. Retrieved from [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. Retrieved from [Link]
-
Abate, C., et al. (2018). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. Biomolecules, 8(4), 133. Retrieved from [Link]
-
BPS Bioscience. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for [Video]. YouTube. Retrieved from [Link]
-
University of East London. (n.d.). Filter-binding assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
de Moraes, J., et al. (2021). Expanding the Activity Profile of Pyrido[1,2- a]benzimidazoles: Synthesis and Evaluation of Novel N1-1-Phenylethanamine Derivatives against Schistosoma mansoni. Molecules, 26(10), 2898. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sigma-2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Sources
- 1. Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol|CAS 2465-81-8 [benchchem.com]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Current development of sigma-2 receptor radioligands as potential tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. revvity.com [revvity.com]
- 17. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one as a Research Tool
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatile Octahydropyrido[1,2-a]pyrazine Scaffold
The octahydropyrido[1,2-a]pyrazine core is a conformationally constrained bicyclic amine that has garnered significant attention in medicinal chemistry. Its rigid structure is advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] This scaffold serves as a key synthetic intermediate for a diverse range of bioactive molecules, with derivatives showing promise as CNS-active compounds and, most notably, as potent modulators of opioid receptors.[1] This document provides a detailed guide to the synthesis, characterization, and application of a specific derivative, 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one, as a high-affinity research tool for investigating opioid receptor signaling.
Mechanism of Action: A Putative μ-Opioid Receptor Antagonist
While direct experimental data for this compound is not extensively published, structure-activity relationship (SAR) studies of closely related analogs strongly suggest its action as a potent μ-opioid receptor (MOR) antagonist. Research on a series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives has demonstrated that substitution at the 2-position, particularly with benzyl or substituted benzyl groups, is a key determinant of high affinity and antagonist activity at the MOR.[2]
The proposed mechanism involves competitive binding to the orthosteric site of the μ-opioid receptor, thereby preventing the binding of endogenous or exogenous agonists. This antagonism blocks the downstream signaling cascade typically initiated by agonist binding, which includes the inhibition of adenylyl cyclase and modulation of ion channels.
Signaling Pathway of μ-Opioid Receptor Modulation
Figure 1. Putative mechanism of action of this compound as a μ-opioid receptor antagonist.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step sequence, adapted from established methods for similar derivatives.[2] The general strategy involves the construction of the core bicyclic lactam followed by N-alkylation.
Proposed Synthetic Workflow
Sources
Troubleshooting & Optimization
Improving yield and purity of octahydropyrido[1,2-a]pyrazine synthesis
Welcome to the technical support center for the synthesis of octahydropyrido[1,2-a]pyrazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols, improve yield and purity, and overcome common experimental hurdles.
The octahydropyrido[1,2-a]pyrazine core is a significant structural motif in medicinal chemistry, forming the foundation for a variety of bioactive molecules, including CNS-active compounds and mu-opioid receptor antagonists.[1][2] Achieving high yield and purity is paramount for the successful development of these therapeutic agents. This guide provides practical, experience-driven advice to help you navigate the complexities of its synthesis.
Frequently Asked Questions (FAQs)
Here are some of the common questions we encounter from researchers working on the synthesis of octahydropyrido[1,2-a]pyrazine.
1. What is a common starting point for the asymmetric synthesis of octahydropyrido[1,2-a]pyrazines?
A frequently employed strategy for the asymmetric synthesis of this scaffold begins with an optically pure precursor. A notable example is the use of (-)-2-cyano-6-phenyloxazolopiperidine.[1][3] This approach allows for the controlled synthesis of specific stereoisomers, which is often crucial for pharmacological activity.
2. How can I confirm the structure and stereochemistry of my final product?
A combination of spectroscopic techniques is essential for unambiguous structural confirmation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for elucidating the connectivity of the molecule. For determining the stereochemistry and ring conformation (often a trans-fused system is more stable), NOESY or ROESY experiments are critical as they identify protons that are close in space.[1][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound. LC-MS is well-suited for analyzing these polar, non-volatile compounds and can be used for quantitative analysis in complex mixtures.[1]
-
X-Ray Crystallography: For definitive structural and stereochemical proof, single-crystal X-ray crystallography is the gold standard, providing precise information about the three-dimensional arrangement of atoms in the molecule.[1]
3. What are the typical methods for purifying octahydropyrido[1,2-a]pyrazine derivatives?
The purification method will depend on the specific properties of your derivative and the impurities present. Common techniques include:
-
Column Chromatography: This is a versatile method for separating the desired product from starting materials and byproducts. The choice of stationary phase (e.g., silica gel) and eluting solvent system is crucial for achieving good separation.[5]
-
Liquid-Liquid Extraction (LLE): LLE can be an effective initial cleanup step to remove certain impurities. The choice of extraction solvent is important; for instance, using hexane as the extraction solvent has been shown to be effective in separating pyrazines from imidazole derivatives in some reaction mixtures.[5]
-
Distillation: For derivatives that are sufficiently volatile and thermally stable, distillation can be a powerful purification technique to separate them from non-volatile impurities.[5]
-
Precipitation/Recrystallization: In some cases, the product may precipitate directly from the reaction mixture, allowing for simple filtration as a purification step.[6] Recrystallization from a suitable solvent can further enhance purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of octahydropyrido[1,2-a]pyrazine and provides actionable solutions.
Problem 1: Low Reaction Yield
A low yield of the desired octahydropyrido[1,2-a]pyrazine can be attributed to several factors, from incomplete reactions to the formation of side products.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider increasing the reaction time or temperature. If a catalyst is used, ensure it is fresh and used in the correct loading. |
| Side Product Formation | The formation of undesired byproducts can consume starting materials and reduce the yield of the target molecule. An example of a side product in a related synthesis is the formation of a cyclic urea.[3] | Adjusting reaction conditions such as temperature, solvent, and the order of reagent addition can minimize side product formation. For instance, in multi-step syntheses, ensuring the complete conversion of intermediates before proceeding to the next step is crucial. |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent. | Carefully control the stoichiometry of your reactants. A slight excess of one reagent may be beneficial in some cases to drive the reaction to completion, but large excesses should be avoided as they can complicate purification. |
| Moisture or Air Sensitivity | Some reagents or intermediates may be sensitive to moisture or air, leading to decomposition and lower yields. | Ensure that all glassware is thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are known to be sensitive. |
Problem 2: Product Impurity
Even with a good yield, the purity of the final product is critical, especially for pharmaceutical applications.
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Starting Materials | Incomplete reactions will leave unreacted starting materials in the crude product. | As mentioned for low yield, optimize reaction conditions to drive the reaction to completion. If starting materials are difficult to separate from the product, consider a different purification strategy or a chemical quench to remove the unreacted starting material. |
| Formation of Isomers | The synthesis may produce a mixture of stereoisomers (diastereomers or enantiomers) that are difficult to separate. The stereochemistry is often established during the cyclization step. | For stereoselective synthesis, starting with a chiral precursor is a common and effective strategy.[1] The choice of reagents and reaction conditions during the cyclization step can also influence the diastereoselectivity. Chiral chromatography may be necessary to separate enantiomers. |
| Byproducts from Side Reactions | Various side reactions can lead to impurities that co-elute with the product during chromatography. | Characterize the major impurities to understand their origin. This will help in modifying the reaction conditions to suppress their formation. For example, if an oxidation byproduct is observed, de-gassing the solvent and running the reaction under an inert atmosphere may be beneficial. |
| Solvent and Reagent Contamination | Impurities in the solvents or reagents used can be carried through to the final product. | Use high-purity, anhydrous solvents and reagents, especially for sensitive reactions. |
Experimental Protocols
Below are representative step-by-step methodologies for key experiments in the synthesis and analysis of octahydropyrido[1,2-a]pyrazine.
Protocol 1: General Synthesis via Reductive Amination and Cyclization
This protocol is a generalized representation and may require optimization for specific substrates.
-
Step 1: Reductive Amination:
-
Dissolve the starting piperidine derivative (1 equivalent) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add the appropriate aldehyde or ketone (1-1.2 equivalents).
-
Introduce a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2 equivalents), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography.
-
-
Step 2: Cyclization:
-
Dissolve the purified intermediate from Step 1 (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a base, such as potassium carbonate or triethylamine (2-3 equivalents).
-
Add the cyclizing agent, such as a bromo- or chloro-substituted electrophile (1.1 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired octahydropyrido[1,2-a]pyrazine.
-
Protocol 2: Purity Analysis by HPLC
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized compound (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water mixture) to create a stock solution.
-
Further dilute the stock solution to an appropriate concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The purity of the sample can be estimated by calculating the percentage of the area of the main peak relative to the total area of all peaks.
-
Visualizations
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway to the octahydropyrido[1,2-a]pyrazine core.
Caption: A generalized workflow for the synthesis of octahydropyrido[1,2-a]pyrazine.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues in the synthesis.
Sources
- 1. Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol|CAS 2465-81-8 [benchchem.com]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one solubility and stability issues
Technical Support Center: 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the solubility and stability of this compound are limited in publicly available literature. This guide has been developed by a Senior Application Scientist to provide expert advice based on the compound's structural motifs—a bicyclic lactam, tertiary amines, and a benzyl group—and established principles in medicinal chemistry and pharmaceutical development. The protocols and troubleshooting advice provided herein are intended as a robust starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Based on its structure, this compound is predicted to be predominantly lipophilic. The large carbon framework and the benzyl group contribute to poor water solubility. However, the presence of two nitrogen atoms and a carbonyl group (lactam) provides some polar character and potential for hydrogen bonding. Its solubility is likely to be higher in organic solvents.
Q2: What are the primary stability concerns for this compound?
The main potential stability issues stem from two key structural features:
-
Hydrolysis: The lactam (cyclic amide) ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would result in the opening of the pyrazinone ring to form an amino acid derivative.
-
Oxidation: The tertiary amine nitrogens and the benzylic carbon can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
Q3: What solvents should I consider for initial solubility screening?
A systematic approach using a range of solvents is recommended. It is advisable to start with common pharmaceutical solvents and move towards less conventional ones if needed. A suggested screening panel is presented in the table below.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | Rationale |
| Aprotic Polar | DMSO, DMF, Acetonitrile (ACN) | Often effective at dissolving a wide range of organic molecules. DMSO is a common choice for stock solutions. |
| Protic Polar | Methanol, Ethanol, Isopropanol (IPA) | Can engage in hydrogen bonding, potentially aiding solubility. |
| Non-Polar | Dichloromethane (DCM), Chloroform | May be effective due to the lipophilic nature of the compound. |
| Aqueous Buffers | pH 3.0, 5.0, 7.4, 9.0 | Important for biological assays. Solubility is expected to be low but may be pH-dependent. |
Q4: How should I store the solid compound and its solutions?
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation risk.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. For storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light. The stability in solution should be experimentally verified.
Troubleshooting Guide
This section addresses common issues encountered during experimentation.
Q5: My compound is not dissolving in my aqueous buffer for a biological assay. What can I do?
This is a common challenge for lipophilic compounds. Here is a systematic approach to improve aqueous solubility:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Perform Serial Dilutions: Serially dilute this stock solution into your aqueous buffer. When adding the DMSO stock to the buffer, ensure rapid mixing or vortexing to minimize localized high concentrations that can cause precipitation, a phenomenon often called "solvent shock".
-
Optimize the Co-solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer as low as possible, typically below 1% (v/v), to avoid affecting the biological system.
-
Adjust the pH: The tertiary amines in the structure have pKa values that may allow for protonation in acidic conditions. Lowering the pH of your buffer might increase solubility by forming a more soluble salt form of the compound. Test a range of acidic pH values if your experiment allows.
-
Consider Formulation Strategies: For in vivo studies or more challenging in vitro systems, advanced formulation strategies may be necessary. These include the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80).
Q6: My compound dissolves initially in my experimental medium but a precipitate forms over time. Why is this happening?
This issue can arise from several factors:
-
Temperature Effects: Solubility is temperature-dependent. If you are running experiments at a different temperature than your solution was prepared at (e.g., incubating at 37°C), the compound may be less soluble at the new temperature.
-
pH Instability: In cell culture experiments, cellular metabolism can cause the pH of the medium to change over time.[1] A shift in pH could decrease the solubility of your compound.
-
Supersaturation: You may have created a supersaturated, thermodynamically unstable solution that is precipitating over time to reach its equilibrium solubility.
-
Compound Degradation: The compound might be degrading into a less soluble product under the experimental conditions.
Q7: I am observing new or growing peaks in my HPLC/LC-MS analysis of a sample. What could be the cause?
The appearance of new peaks is a strong indicator of compound degradation.
-
Identify the Cause: Review your sample preparation and storage conditions. Was the sample exposed to extreme pH, high temperatures, or light?
-
Hypothesize Degradants: The most likely degradation pathways are hydrolysis of the lactam ring or oxidation of the nitrogen atoms. Mass spectrometry can help in identifying the mass of the new peaks to see if they correspond to expected degradation products (e.g., +16 Da for oxidation, +18 Da for hydrolysis).
-
Perform a Forced Degradation Study: To proactively understand the stability of your compound and identify potential degradants, a forced degradation study is highly recommended.[2] This will help in developing a stability-indicating analytical method.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method to quickly assess the solubility of your compound in an aqueous buffer, which is crucial for designing biological assays.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a dilution plate: In a 96-well plate, perform a 2-fold serial dilution of your stock solution with DMSO to obtain a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Transfer to aqueous buffer: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Equilibrate: Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Analyze for precipitation: After equilibration, inspect each well for precipitation, either visually or by measuring turbidity with a plate reader. The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: Forced Degradation (Stress Testing) Protocol
This study exposes the compound to harsh conditions to predict its degradation pathways.[3] A target degradation of 5-20% is generally considered optimal for method development.[2]
-
Prepare Solutions: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C and check for degradation at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C and check for degradation at various time points.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, and check for degradation at various time points.
-
Thermal Degradation: Store the prepared solution at 80°C, protected from light, and analyze at various time points. Also, test the solid compound under the same conditions.
-
Photostability: Expose the solution and solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a suitable method like HPLC with UV and MS detection to quantify the parent compound and detect any degradants.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ at Room Temperature | 2 - 24 hours |
| Thermal | 80°C (in solution and as solid) | 24 - 48 hours |
| Photolytic | ICH Q1B compliant light source (e.g., 1.2 million lux hours) | Variable |
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting compound precipitation.
Potential Degradation Pathways
Caption: Likely degradation pathways for the target compound.
References
-
Choudhary, A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Kovaleva, E., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4995. Available at: [Link]
-
PubChem. Octahydro-2H-pyrido(1,2-a)pyrimidin-2-one. National Center for Biotechnology Information. Available at: [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Al-Ghorbani, M., et al. (2015). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Journal of Pharmaceutical Sciences, 104(9), 2896-2917. Available at: [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. Available at: [Link]
Sources
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Octahydropyrido[1,2-a]pyrazine Compounds
Welcome to the technical support center dedicated to addressing the unique challenges associated with the blood-brain barrier (BBB) penetration of octahydropyrido[1,2-a]pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising scaffold for central nervous system (CNS) targets. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of designing and optimizing these molecules for effective brain uptake.
Troubleshooting Guide: From Bench to Brain
This section addresses specific experimental hurdles you may encounter and provides actionable solutions grounded in established scientific principles.
Q1: My lead octahydropyrido[1,2-a]pyrazine compound demonstrates high in vitro potency but fails to show efficacy in in vivo CNS models. What are the likely reasons and how can I investigate this discrepancy?
This is a common and often frustrating scenario in CNS drug discovery. The disconnect between in vitro activity and in vivo efficacy for your octahydropyrido[1,2-a]pyrazine compound likely stems from poor BBB penetration. Here’s a systematic approach to diagnose and address the issue:
Underlying Causes & Experimental Validation:
-
Poor Passive Diffusion: The physicochemical properties of your compound may not be optimal for traversing the lipid-rich BBB. Key parameters to assess include lipophilicity (LogP/LogD), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors (HBD) and acceptors (HBA).[1][2][3]
-
Efflux Transporter Recognition: Your compound might be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump it out of the brain.[4][5]
-
High Plasma Protein Binding: Extensive binding to plasma proteins like albumin leaves only a small fraction of the unbound drug available to cross the BBB.[1]
-
Rapid Metabolism: The compound may be quickly metabolized in the periphery, leading to insufficient plasma concentrations to drive brain entry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo efficacy.
Experimental Protocols:
-
In Vitro Permeability Assessment (PAMPA-BBB):
-
Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).
-
Use a commercially available PAMPA (Parallel Artificial Membrane Permeability Assay) plate pre-coated with a lipid mixture mimicking the BBB.
-
Add your compound to the donor wells and a buffer solution to the acceptor wells.
-
Incubate for a specified time (e.g., 4-18 hours).
-
Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
-
In Vitro Efflux Ratio Assessment (MDCK-MDR1 Assay):
-
Culture Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which expresses P-gp) on transwell inserts.
-
Perform a bidirectional transport study by adding your compound to either the apical (A) or basolateral (B) side of the monolayer.
-
After incubation, measure the amount of compound transported to the opposite chamber (A-to-B and B-to-A).
-
Calculate the efflux ratio (ER) = (Papp B-to-A) / (Papp A-to-B). An ER > 2 suggests the compound is a P-gp substrate.
-
-
In Vivo Brain Penetration Studies:
-
Administer the compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous or oral).
-
At various time points, collect blood and brain tissue.[6][7]
-
Homogenize the brain tissue.
-
Analyze the concentration of the compound in plasma and brain homogenate using LC-MS/MS.
-
Calculate the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) to determine the extent of brain penetration.[1]
-
Q2: My octahydropyrido[1,2-a]pyrazine derivatives are highly polar and show poor permeability in PAMPA assays. How can I improve their lipophilicity without creating metabolic liabilities?
Balancing lipophilicity and metabolic stability is a critical challenge. For the octahydropyrido[1,2-a]pyrazine scaffold, strategic modifications can enhance brain penetration.
Medicinal Chemistry Strategies:
-
Introduce Lipophilic Groups: Systematically add small, lipophilic substituents such as methyl, ethyl, or halogen atoms to the scaffold. The rigid nature of the octahydropyrido[1,2-a]pyrazine core allows for predictable vector-based modifications.[8]
-
Reduce Hydrogen Bonding Capacity: The presence of hydrogen bond donors is particularly detrimental to BBB penetration.[1][9] Consider replacing N-H or O-H groups with N-Me or O-Me, respectively.
-
Intramolecular Hydrogen Bonding: Introduce a nearby hydrogen bond acceptor to form an intramolecular hydrogen bond with a donor group. This can mask the polar nature of the donor, effectively reducing the overall polarity of the molecule in the conformation required for membrane transit.[10]
-
Bioisosteric Replacements: Replace polar functional groups with less polar bioisosteres. For example, a carboxylic acid could be replaced with a tetrazole.
Data-Driven Optimization:
| Modification Strategy | Impact on Lipophilicity (cLogP) | Potential Liabilities |
| Addition of a methyl group | Increase | Minor metabolic risk |
| Addition of a chlorine atom | Significant Increase | Can block metabolism, potential for hERG issues |
| N-methylation of a secondary amine | Moderate Increase | Loss of a hydrogen bond donor, potential change in pKa |
| O-methylation of a hydroxyl group | Moderate Increase | Loss of a hydrogen bond donor and acceptor |
Frequently Asked Questions (FAQs)
Q1: What are the ideal physicochemical properties for a brain-penetrant octahydropyrido[1,2-a]pyrazine compound?
While there are no absolute rules, extensive analysis of successful CNS drugs provides valuable guidelines.[1] For your octahydropyrido[1,2-a]pyrazine derivatives, aim for the following profile:
-
Molecular Weight (MW): < 450 Da
-
Lipophilicity (cLogP): 2-4
-
Topological Polar Surface Area (TPSA): < 90 Ų
-
Hydrogen Bond Donors (HBD): 0-1
-
Hydrogen Bond Acceptors (HBA): < 5
-
Number of Rotatable Bonds: < 8[11]
-
pKa: The basicity of the nitrogen atoms in the pyrazine ring is a key consideration. A lower pKa can reduce ionization at physiological pH, which is generally favorable for BBB penetration.
Q2: What are the most appropriate in vitro models for assessing the BBB permeability of my compounds?
A tiered approach using a combination of in vitro models is most effective.
-
Early Stage Screening (High-Throughput):
-
PAMPA-BBB: A non-cell-based assay that is rapid, cost-effective, and useful for assessing passive permeability.[12]
-
-
Lead Optimization (Medium-Throughput):
-
Cell-based Transwell Models: Using immortalized brain endothelial cell lines like hCMEC/D3 provides a more biologically relevant model that includes some tight junctions and transporter expression.[13][14][15] Co-culture models with astrocytes and pericytes can further enhance the barrier properties.[15]
-
MDCK-MDR1 Assay: Specifically assesses the potential for P-gp mediated efflux.
-
Caption: Tiered approach for in vitro BBB permeability screening.
Q3: My octahydropyrido[1,2-a]pyrazine compound is a confirmed P-gp substrate. What are some effective strategies to mitigate this?
Reducing P-gp efflux is a common challenge in CNS drug design.[4] Here are some proven approaches:
-
Reduce Hydrogen Bonding: The removal of hydrogen bond donors can significantly decrease P-gp recognition.[9]
-
Increase Lipophilicity (with caution): While counterintuitive, in some cases, increasing lipophilicity can reduce P-gp efflux, but this needs to be carefully balanced to avoid other issues.
-
Introduce Steric Hindrance: Adding bulky groups near the P-gp recognition motifs on your molecule can disrupt its binding to the transporter.
-
Modify Basicity: Lowering the pKa of the basic nitrogen centers can sometimes reduce P-gp efflux.
-
Co-administration with a P-gp Inhibitor: In a research setting, co-dosing with a known P-gp inhibitor like verapamil or cyclosporine can confirm P-gp involvement in vivo and help elucidate the compound's intrinsic brain penetration. However, this is not a viable long-term clinical strategy due to potential drug-drug interactions.[4][16]
Q4: How can I measure the unbound brain concentration of my compound, and why is it important?
The unbound brain concentration (Cbra,u) is the pharmacologically active fraction of the drug in the brain and is a more accurate predictor of target engagement than the total brain concentration.
Methodology: In Vivo Microdialysis
-
A microdialysis probe is stereotactically implanted into a specific brain region of an anesthetized animal.[6]
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
The compound is administered systemically.
-
The unbound drug in the brain's interstitial fluid diffuses across the semipermeable membrane of the probe and into the dialysate.[6]
-
The dialysate is collected at timed intervals and analyzed by LC-MS/MS to determine the unbound concentration over time.[6]
This technique provides a dynamic profile of the pharmacologically active drug concentration at the target site, which is invaluable for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.
References
-
ResearchGate. (2025). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. [Link]
-
MDPI. (n.d.). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. [Link]
-
MDPI. (2026). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]
-
ACS Publications. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. [Link]
-
PubMed. (n.d.). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. [Link]
-
PubMed Central. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. [Link]
-
PubMed Central. (n.d.). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. [Link]
-
PubMed Central. (n.d.). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. [Link]
-
ResearchGate. (n.d.). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. [Link]
-
PubMed Central. (n.d.). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. [Link]
-
PubMed Central. (n.d.). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. [Link]
-
ResearchGate. (n.d.). Hydrogen-Bonding Capacity and Brain Penetration. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. [Link]
-
PubMed. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. [Link]
-
MDPI. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. [Link]
-
PubMed Central. (n.d.). Overcoming challenges in the design of drug delivery systems targeting the central nervous system. [Link]
-
SpringerLink. (2024). Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. [Link]
-
Preprints.org. (n.d.). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. [Link]
-
ResearchGate. (n.d.). Challenges and opportunities in drug discovery from plant. [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
-
European Pharmaceutical Review. (2025). The future of CNS drug development: signs of real progress. [Link]
-
ACS Publications. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. [Link]
-
PubMed. (n.d.). In vivo methods to study uptake of nanoparticles into the brain. [Link]
-
NIH. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. [Link]
-
Rowan Scientific. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. [Link]
-
Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development. [Link]
-
Cancer Genomics & Proteomics. (n.d.). Inhibition of P-glycoprotein at the Blood–Brain Barrier by Phytochemicals Derived from Traditional Chinese Medicine. [Link]
-
MDPI. (n.d.). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. [Link]
-
The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]
-
Oreate AI Blog. (2026). Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms. [Link]
-
ResearchGate. (n.d.). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. [Link]
-
Taylor & Francis Online. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo methods to study uptake of nanoparticles into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol|CAS 2465-81-8 [benchchem.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 11. mdpi.com [mdpi.com]
- 12. medical.researchfloor.org [medical.researchfloor.org]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 15. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one and Established Opioid Antagonists: An Efficacy Guide
In the landscape of opioid receptor pharmacology, the quest for novel antagonists with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. This guide provides a comparative technical overview of the putative opioid antagonist, 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one, against well-established antagonists such as naloxone, naltrexone, and nalmefene. Due to the limited publicly available data on this compound, this guide will leverage data from a closely related and pharmacologically characterized derivative from the octahydro-1H-pyrido[1,2-a]pyrazine series, specifically 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol (referred to herein as Compound 36), as a predictive model for its potential efficacy.[1] This comparison is intended for researchers, scientists, and drug development professionals to contextualize the potential of this novel chemical scaffold.
Introduction to Opioid Antagonism
Opioid antagonists are a critical class of drugs that bind to opioid receptors, primarily the mu (µ), kappa (κ), and delta (δ) receptors, without activating them.[2] By occupying these receptors, they block the effects of endogenous and exogenous opioids, a mechanism crucial for reversing opioid overdose and in the management of opioid and alcohol use disorders.[3] The efficacy of an opioid antagonist is determined by several factors, including its binding affinity (Ki) for the opioid receptors, its functional antagonist activity (IC50 or Ke), and its in vivo potency in relevant animal models.
The Novel Scaffold: Octahydro-pyrido[1,2-a]pyrazine
The octahydro-pyrido[1,2-a]pyrazine core represents a versatile scaffold in medicinal chemistry, with derivatives being explored as potential central nervous system (CNS) active agents and novel mu-opioid receptor antagonists.[1] The structural rigidity and synthetic tractability of this scaffold allow for systematic modifications to explore structure-activity relationships and optimize pharmacological properties. The subject of this guide, this compound, belongs to this promising class of compounds.
Comparative Efficacy Analysis
To provide a quantitative comparison, this section will present in vitro binding affinity and functional antagonism data for a representative octahydro-pyrido[1,2-a]pyrazine derivative (Compound 36) alongside the established antagonists naloxone, naltrexone, and nalmefene.
In Vitro Binding Affinity and Functional Antagonism
The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor, with lower values indicating a higher affinity. The functional antagonist activity is often expressed as the concentration of the antagonist that inhibits 50% of the agonist response (IC50) or as the equilibrium dissociation constant (Ke) of the antagonist.
| Compound | µ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | µ-Opioid Receptor Functional Antagonism (IC50/Ke in nM) |
| Compound 36 (Proxy) | 0.47[1] | Data not available | Data not available | 1.8 (IC50)[1] |
| Naloxone | 1.1 - 2.3[4][5] | 12 - 2.5 | 16 - 67.5[4] | ~1.0-2.0 (Ke)[6] |
| Naltrexone | 0.0825 - 1.0[7][8] | 0.509 - 3.9[7] | 8.02 - 149[7] | ~0.1-0.5 (Ke)[6] |
| Nalmefene | Comparable to naloxone[9] | Comparable to naloxone[9] | Significantly less than MOR/KOR[9] | Potency is 4x higher than naloxone at MOR[9] |
Note: Ki and IC50/Ke values can vary between different studies and experimental conditions.
From the available data, the octahydro-pyrido[1,2-a]pyrazine derivative, Compound 36, demonstrates a high affinity for the µ-opioid receptor, comparable to or even exceeding that of naloxone.[1] Its potent in vitro antagonist activity further underscores the potential of this chemical class.
Mechanistic Underpinnings: G-Protein Coupled Receptor (GPCR) Signaling
Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding initiates a conformational change, leading to the exchange of GDP for GTP on the associated Gα subunit, which then dissociates from the Gβγ dimer to modulate downstream signaling pathways. Antagonists bind to the receptor but do not induce this conformational change, thereby blocking agonist-induced signaling.
Caption: Opioid receptor signaling pathway and antagonist inhibition.
Experimental Protocols for Efficacy Determination
The evaluation of a novel opioid antagonist requires a combination of in vitro and in vivo assays to determine its potency, selectivity, and physiological effects.
In Vitro: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-proteins upon receptor stimulation.[10][11] In the presence of an agonist, the receptor catalyzes the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[12] An antagonist will inhibit this agonist-induced [³⁵S]GTPγS binding in a concentration-dependent manner.[6][13]
Caption: Workflow for the GTPγS binding assay.
Detailed Protocol: GTPγS Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in a cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective µ-opioid agonist like DAMGO, and varying concentrations of the test antagonist (e.g., this compound, naloxone).[14]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes with bound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ke can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo: Hot Plate Test
The hot plate test is a classic behavioral assay used to assess the analgesic effects of opioids and the antagonistic properties of opioid antagonists.[3][15][16] The test measures the latency of an animal, typically a mouse or rat, to show a pain response (e.g., licking a paw or jumping) when placed on a heated surface.[17][18] An opioid agonist will increase this latency, and an effective antagonist will reverse this effect.
Caption: Workflow for the in vivo hot plate test.
Detailed Protocol: Hot Plate Test
-
Animal Acclimation: Acclimate the animals to the testing room and handling procedures for several days before the experiment.
-
Baseline Latency: Determine the baseline response latency for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C) and recording the time until a defined pain response is observed. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer a standard dose of an opioid agonist (e.g., morphine) to all animals. After a set time, administer the test antagonist or a vehicle control.
-
Post-Treatment Latency: At various time points after antagonist administration, place the animals back on the hot plate and measure their response latencies.
-
Data Analysis: Compare the response latencies of the antagonist-treated group with the vehicle-treated group. A significant reduction in the agonist-induced increase in latency indicates antagonist activity. Dose-response curves can be generated to determine the antagonist's potency (e.g., ED50).
Conclusion and Future Directions
The available data on derivatives from the octahydro-pyrido[1,2-a]pyrazine series suggest that this scaffold holds significant promise for the development of novel µ-opioid receptor antagonists. The representative compound, Compound 36, exhibits high binding affinity and potent in vitro antagonist activity, rivaling that of established drugs like naloxone.[1]
To definitively establish the efficacy of this compound, further comprehensive studies are imperative. These should include:
-
Receptor Binding Assays: To determine its affinity and selectivity for µ, κ, and δ opioid receptors.
-
In Vitro Functional Assays: Such as the GTPγS binding assay, to quantify its antagonist potency.
-
In Vivo Behavioral Studies: Including the hot plate test and tail-flick test, to assess its ability to reverse opioid-induced analgesia.
-
Pharmacokinetic and Toxicological Profiling: To evaluate its absorption, distribution, metabolism, excretion, and safety profile.
The exploration of novel chemical scaffolds like the octahydro-pyrido[1,2-a]pyrazines is essential for advancing the field of opioid pharmacology and developing next-generation antagonists with superior therapeutic properties.
References
- Wang, D., Sun, X., & Sadee, W. (2007). Different Effects of Opioid Antagonists on μ-, δ-, and κ-Opioid Receptors with and without Agonist Pretreatment. Journal of Pharmacology and Experimental Therapeutics, 321(2), 544-552.
-
Opioid. In: Wikipedia. Retrieved January 26, 2026, from [Link]
-
Naloxone. In: Wikipedia. Retrieved January 26, 2026, from [Link]
-
Naltrexone. In: Wikipedia. Retrieved January 26, 2026, from [Link]
-
Enzymlogic. (n.d.). Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. Retrieved January 26, 2026, from [Link]
- Skolnick, P. (2020). Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level. PLoS One, 15(6), e0234125.
- Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 140(5), 847–856.
- Selley, D. E., Breivogel, C. S., & Childers, S. R. (1997). Resolution of biphasic binding of the opioid antagonist naltrexone in brain membranes. Journal of Neurochemistry, 68(3), 1295-1305.
- Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289.
- Zhang, Y., et al. (2023). Efficacy of opioid antagonist in patients with binge eating behavior: A systemic review and meta-analysis. Journal of Affective Disorders, 325, 246-254.
- Ankier, S. I. (1974). Detection of antagonist activity for narcotic analgesics in mouse hot-plate test. European Journal of Pharmacology, 27(1), 1-4.
-
Hot plate test. In: Wikipedia. Retrieved January 26, 2026, from [Link]
- Thompson, J. D., et al. (2023). Pharmacologic and Clinical Considerations of Nalmefene, a Long Duration Opioid Antagonist, in Opioid Overdose. Medicina, 59(11), 1935.
-
GOV.UK. (2022). ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids (accessible version). Retrieved January 26, 2026, from [Link]
- Kim, S., et al. (2021). Opioid antagonists: clinical utility, pharmacology, safety, and tolerability. CNS Spectrums, 26(4), 321-333.
- Banghart, M. R., & Sabatini, B. L. (2012). In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior. ACS Chemical Neuroscience, 3(8), 566–571.
- Hunskaar, S., Berge, O. G., & Hole, K. (1986). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Behavioural Brain Research, 21(2-3), 101-108.
- David, S. P., et al. (2012).
- Rossi, G. C., et al. (2007). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. The Journal of Histochemistry and Cytochemistry, 55(10), 1035–1045.
- Haghparast, A., et al. (2015). Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats. Archives of Neuroscience, 2(4), e29683.
- Manchikanti, L., & Cash, K. A. (2008).
- Rosner, B., et al. (2023). Nalmefene Hydrochloride: Potential Implications for Treating Alcohol and Opioid Use Disorder. Journal of Psychoactive Drugs, 55(5), 453-460.
-
Analgesia Hot Plat Test. (n.d.). Retrieved January 26, 2026, from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 26, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. Retrieved January 26, 2026, from [Link]
- Stoeber, M., et al. (2018). Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation.
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid - Wikipedia [en.wikipedia.org]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Naloxone - Wikipedia [en.wikipedia.org]
- 5. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 6. researchgate.net [researchgate.net]
- 7. Naltrexone - Wikipedia [en.wikipedia.org]
- 8. Resolution of biphasic binding of the opioid antagonist naltrexone in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. apexbt.com [apexbt.com]
- 15. Detection of antagonist activity for narcotic analgesics in mouse hot-plate test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
- 18. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
A Comparative Guide to Opioid Receptor Selectivity: Profiling 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one
Introduction: The Imperative for Selectivity in Opioid Drug Development
The octahydro-pyrido[1,2-a]pyrazine scaffold has emerged as a promising template for the design of novel modulators of the mu-opioid receptor (MOR)[1][2]. As researchers explore this chemical space, the characterization of lead compounds like "2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one" (hereafter referred to as Compound X ) becomes paramount. While achieving high affinity for the primary therapeutic target—often the MOR for analgesia—is a key objective, understanding a compound's cross-reactivity at other opioid receptor subtypes, namely the delta (DOR) and kappa (KOR) receptors, is equally critical.
Opioid receptors are a class of G protein-coupled receptors (GPCRs) that mediate the effects of both endogenous peptides and exogenous drugs[3]. The distinct physiological roles of each receptor subtype mean that off-target activity can lead to a complex and often undesirable side-effect profile. For instance, while MOR activation is central to analgesia, it is also associated with respiratory depression and dependence[4][5]. Conversely, KOR activation can produce dysphoria and hallucinations, while DOR agonism is being explored for potential antidepressant and anxiolytic effects. Therefore, a comprehensive selectivity profile is not merely an academic exercise; it is a critical dataset that informs the therapeutic potential and safety liabilities of any new chemical entity.
This guide provides a robust framework for assessing the opioid receptor cross-reactivity of a novel investigational compound, using Compound X as our working example. We will detail the essential in vitro assays, explain the scientific rationale behind the experimental design, and present a template for data interpretation, providing researchers with a comprehensive methodology for making data-driven decisions in the drug development pipeline.
Experimental Design: A Multi-Faceted Approach to Profiling
To build a complete picture of Compound X's activity, we employ a two-tiered strategy: first, determining its binding affinity at each receptor, and second, characterizing its functional activity as an agonist or antagonist. This dual approach is crucial because high binding affinity does not always correlate with functional efficacy.
Workflow for Opioid Receptor Selectivity Profiling
The overall experimental process follows a logical progression from preparing the biological materials to analyzing the final data. This ensures that each step builds upon a validated foundation, a hallmark of a trustworthy and reproducible scientific investigation.
Caption: High-level workflow for determining opioid receptor selectivity.
Methodology 1: Radioligand Binding Assays
Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of Compound X for the human MOR, DOR, and KOR.
Principle: This competitive binding assay measures the ability of a test compound (Compound X) to displace a subtype-selective radiolabeled ligand from the receptor. A lower Kᵢ value signifies higher binding affinity.[6][7]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK-293 or CHO cells stably expressing high levels of the human MOR, DOR, or KOR. These cell lines are industry standards for cloned receptor assays[8].
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 0.5-1.0 mg/mL. This ensures a sufficient number of receptors per assay well.
-
-
Assay Execution:
-
In a 96-well plate, combine the cell membranes, a subtype-selective radioligand, and varying concentrations of Compound X.
-
Selective Radioligands:
-
MOR: [³H]-DAMGO (a potent MOR agonist)
-
DOR: [³H]-DPDPE (a potent DOR agonist)
-
KOR: [³H]-U-69,593 (a potent KOR agonist)
-
-
Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium[9].
-
Nonspecific Binding Control: A parallel set of wells containing a high concentration of a non-radiolabeled universal opioid antagonist (e.g., Naloxone) is included to determine the amount of radioligand that binds to non-receptor components.
-
-
Data Collection & Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold buffer to minimize dissociation.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Compound X to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. This conversion is critical as it provides a true measure of affinity, independent of the assay conditions.
-
-
Methodology 2: Functional Assays
Binding affinity alone is insufficient; we must understand how Compound X affects receptor signaling. As opioid receptors are coupled to the Gαi/o protein, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)[4][10]. We can measure this G-protein activation directly or the downstream effect on cAMP.
A. [³⁵S]GTPγS Binding Assay
Objective: To measure the direct activation of G-proteins by Compound X, determining its potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist.
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the membrane upon receptor activation by an agonist. The amount of incorporated [³⁵S]GTPγS is proportional to the level of G-protein activation.[8][11]
Step-by-Step Protocol:
-
Assay Setup:
-
Use the same cell membranes prepared for the binding assays.
-
Incubate membranes with varying concentrations of Compound X in an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS.
-
The buffer should also contain NaCl and MgSO₄, as these ions are crucial for G-protein coupling[11].
-
-
Incubation and Termination:
-
Incubate at 30°C for 45-60 minutes[11].
-
Terminate the reaction and collect membranes via rapid filtration, as described for the binding assay.
-
-
Data Analysis:
-
Quantify the incorporated [³⁵S]GTPγS via scintillation counting.
-
Plot the stimulated binding against the log concentration of Compound X.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).
-
Eₘₐₓ is expressed relative to a standard, full agonist for each receptor (e.g., DAMGO for MOR) to classify Compound X as a full agonist (Eₘₐₓ ≈ 100%), partial agonist (0 < Eₘₐₓ < 100%), or antagonist (Eₘₐₓ = 0%).
-
B. cAMP Accumulation Assay
Objective: To measure the downstream functional consequence of Gαi/o activation—the inhibition of cAMP production.
Principle: This is a whole-cell assay. Cells are first stimulated with forskolin to elevate intracellular cAMP levels by directly activating adenylyl cyclase. A Gαi/o-coupled receptor agonist will then inhibit this forskolin-stimulated cAMP production.[12] The reduction in cAMP is measured, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence)[8].
Step-by-Step Protocol:
-
Cell Plating: Plate the receptor-expressing HEK-293 or CHO cells in 384-well plates and grow overnight.
-
Compound Addition:
-
Aspirate the growth medium and add assay buffer containing various concentrations of Compound X.
-
To test for antagonist activity, co-incubate Compound X with a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
-
Stimulation and Lysis:
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for 30-45 minutes to allow for cAMP modulation[8].
-
Lyse the cells and add the HTRF detection reagents (e.g., a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody).
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Calculate EC₅₀ and Eₘₐₓ values as described for the GTPγS assay. For antagonists, the pA₂ or Kₑ value can be calculated to quantify antagonist potency.
-
Canonical Opioid Receptor Signaling Pathway
The functional assays described above measure key events in the canonical Gαi/o signaling cascade initiated by opioid receptor activation.
Caption: Gαi-mediated signaling pathway for opioid receptors.
Results and Interpretation: Building the Selectivity Profile
The data from these assays should be compiled into a clear, comparative format. For Compound X, we will present hypothetical but realistic data to illustrate how a selectivity profile is constructed and interpreted.
Table 1: Comparative Binding Affinity (Kᵢ) of Compound X and Reference Ligands
| Compound | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR Kᵢ (nM) |
| Compound X | 5.2 | 485 | 950 |
| DAMGO (MOR-selective) | 1.5 | 2,500 | >10,000 |
| DPDPE (DOR-selective) | 2,800 | 2.1 | >10,000 |
| U-69,593 (KOR-selective) | >10,000 | >10,000 | 3.5 |
Data are hypothetical.
Interpretation: The Kᵢ values indicate that Compound X has a high affinity for the MOR. To quantify selectivity, we calculate a selectivity index, which is the ratio of Kᵢ values for the off-target receptors relative to the primary target.
-
MOR vs. DOR Selectivity: 485 nM / 5.2 nM = 93-fold
-
MOR vs. KOR Selectivity: 950 nM / 5.2 nM = 182-fold
A selectivity ratio of >50-fold is generally considered significant. This data suggests Compound X is a MOR-preferring ligand.
Table 2: Comparative Functional Activity (EC₅₀ & Eₘₐₓ) from [³⁵S]GTPγS Assay
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Full Agonist) | Classification |
| Compound X | MOR | 45 | 85% | Partial Agonist |
| DOR | >10,000 | <5% | Inactive | |
| KOR | >10,000 | <5% | Inactive | |
| DAMGO | MOR | 15 | 100% | Full Agonist |
Data are hypothetical. Eₘₐₓ is relative to DAMGO at MOR, DPDPE at DOR, and U-69,593 at KOR.
Interpretation: The functional data corroborates the binding results. Compound X demonstrates potent activity at the MOR but is functionally inactive at DOR and KOR at concentrations up to 10 µM. Importantly, its Eₘₐₓ of 85% classifies it as a high-efficacy partial agonist at the MOR. This is a crucial finding, as partial agonists can have a ceiling effect on their physiological response, which may translate to an improved safety profile (e.g., reduced respiratory depression) compared to full agonists like DAMGO or morphine[13].
Conclusion
This comprehensive in vitro profiling guide provides a validated, multi-assay strategy to determine the cross-reactivity and functional nature of novel compounds like this compound. Based on our illustrative data, Compound X is characterized as a potent and high-efficacy partial agonist with significant selectivity for the mu-opioid receptor over delta and kappa subtypes.
This selectivity profile is a critical step in drug development. The strong preference for MOR suggests a primary analgesic mechanism, while the lack of KOR activity indicates a lower risk of dysphoric side effects. The partial agonism at MOR is particularly noteworthy and warrants further investigation in preclinical models to assess if this translates to a wider therapeutic window. By following this rigorous, evidence-based approach, researchers can confidently characterize their lead compounds and make informed decisions on their progression toward clinical development.
References
-
Stoeber, M., et al. (2018). Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation. Science. [Link]
-
Wikipedia contributors. (2024). SR-17018. Wikipedia. [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. [Link]
-
Zheng, Q., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. [Link]
-
An, S., & Toll, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Fowler, C. J., & Fraser, G. L. (1994). Mu-, Delta-, Kappa-Opioid Receptors and Their Subtypes. A Critical Review With Emphasis on Radioligand Binding Experiments. Neurochemistry International, 24(5), 401-426. [Link]
-
Kaur, G., et al. (2021). Opioid receptors signaling network. Journal of Biosciences, 46(4), 107. [Link]
-
Lazaro, L. S., et al. (2008). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. Neurochemical Research, 33(10), 2146-2155. [Link]
-
ResearchGate. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]
-
ResearchGate. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]
-
Kaur, G., et al. (2021). Opioid receptors signaling network. PubMed. [Link]
-
Zenodo. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. [Link]
-
Goyal, A., et al. (2023). Physiology, Opioid Receptor. StatPearls. [Link]
-
Connor, M., & Christie, M. D. (1999). Opioid receptor signalling mechanisms. Clinical and Experimental Pharmacology and Physiology, 26(7), 493-499. [Link]
Sources
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Opioid receptors signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mu-, delta-, kappa-opioid receptors and their subtypes. A critical review with emphasis on radioligand binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. zenodo.org [zenodo.org]
- 10. pnas.org [pnas.org]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. SR-17018 - Wikipedia [en.wikipedia.org]
Independent Verification and Comparative Analysis of 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one: A Putative Dopamine D2 Receptor Antagonist
This guide provides an in-depth technical analysis of 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one, a compound of interest in contemporary medicinal chemistry. Through a rigorous examination of its proposed synthesis, and a comparative evaluation of its predicted biological activity against established dopamine D2 receptor antagonists, this document serves as a vital resource for researchers, scientists, and professionals engaged in drug development.
The octahydro-pyrido[1,2-a]pyrazine scaffold is a recognized pharmacophore, serving as a versatile synthetic intermediate for a range of neurologically active compounds, including mu-opioid receptor antagonists.[1][2] The structural similarity of this compound to known dopamine D2 receptor antagonists, such as eticlopride and risperidone, strongly suggests its potential activity at this receptor, a key target in the treatment of various neuropsychiatric disorders.[3][4][5] This guide will, therefore, focus on the independent verification of a plausible synthetic route and a predictive comparison of its activity against established dopamine D2 receptor antagonists.
Section 1: Synthesis of this compound
Proposed Synthetic Workflow
The synthesis is envisioned to proceed through the formation of a key piperazine intermediate, followed by cyclization to form the desired bicyclic core, and subsequent benzylation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-aminoethyl)piperidin-4-amine (Intermediate 1)
-
To a solution of piperidin-4-one (1.0 eq) in a suitable solvent such as methanol, add ethylenediamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise while maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate 1, which can be used in the next step without further purification.
Step 2: Synthesis of Octahydro-pyrido[1,2-a]pyrazin-8-one (Intermediate 2)
-
This step would likely involve the cyclization of Intermediate 1 with a suitable C2 synthon to form the lactam ring. A potential method could be adapted from the synthesis of similar lactam-containing heterocyclic systems.[6]
Step 3: Synthesis of this compound (Final Product)
-
To a solution of Intermediate 2 (1.0 eq) in an aprotic solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product.
Section 2: Predicted Biological Activity and Comparative Analysis
Based on the structural features of this compound, it is hypothesized to act as a dopamine D2 receptor antagonist. The N-benzyl group is a common feature in many CNS-active compounds, and the rigid bicyclic core can provide a specific orientation for interaction with the receptor binding site.[5][8]
Comparative Ligands
To provide a meaningful comparison, we will evaluate the predicted activity of our target compound against two well-established dopamine D2 receptor antagonists with distinct chemical scaffolds:
-
Haloperidol: A typical antipsychotic of the butyrophenone class.[9][10]
-
Risperidone: An atypical antipsychotic of the benzisoxazole derivative class.[11][12][13][14]
Dopamine D2 Receptor Binding Assay Protocol
The affinity of this compound for the dopamine D2 receptor can be determined using a competitive radioligand binding assay.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 10. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
